molecular formula C21H18ClN3S B11432532 6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11432532
M. Wt: 379.9 g/mol
InChI Key: RVTKPSPSIWGTSK-UHFFFAOYSA-N
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Description

6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Substitution reactions: Introducing the 2-methylphenyl and 4-(methylsulfanyl)phenyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets and its potential as a therapeutic agent.

    Medicine: Investigating its pharmacological properties and potential use in treating diseases.

Mechanism of Action

The mechanism of action of 6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the same core structure and may have similar biological activities.

    Chloro-substituted aromatic compounds: Compounds with chloro groups often exhibit unique reactivity and biological properties.

    Methylsulfanyl-substituted compounds: The presence of the methylsulfanyl group can influence the compound’s reactivity and interactions with biological targets.

Uniqueness

6-chloro-N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and the imidazo[1,2-a]pyridine core. This unique structure may confer distinct biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H18ClN3S

Molecular Weight

379.9 g/mol

IUPAC Name

6-chloro-N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H18ClN3S/c1-14-5-3-4-6-18(14)23-21-20(15-7-10-17(26-2)11-8-15)24-19-12-9-16(22)13-25(19)21/h3-13,23H,1-2H3

InChI Key

RVTKPSPSIWGTSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)SC

Origin of Product

United States

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